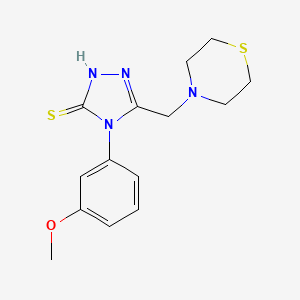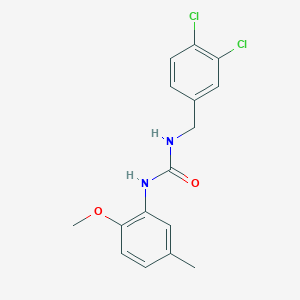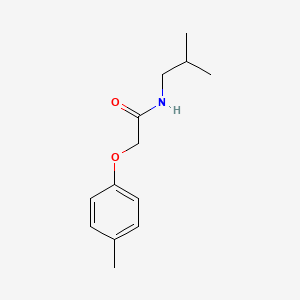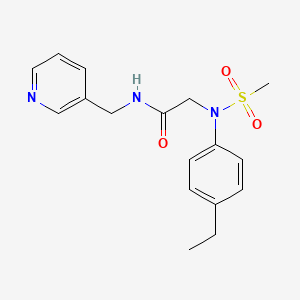
ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate, also known as EAPP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
The mechanism of action of ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate involves its interaction with various molecular targets in the body. ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function. ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This can lead to changes in gene expression patterns, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to have an effect on the central nervous system, improving cognitive function and memory. It has also been shown to have an effect on the cardiovascular system, reducing blood pressure and improving blood flow.
実験室実験の利点と制限
One advantage of using ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of using ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate. One area of research involves further exploring its potential as a drug candidate for the treatment of various diseases. Another area of research involves the development of new synthesis methods for ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate, which may lead to more cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate and its effects on various molecular targets in the body.
合成法
The synthesis of ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate involves the reaction of 4-acetyl-1-piperazinecarboxylic acid with ethyl 4-piperidonecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate.
科学的研究の応用
Ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One area of research involves the use of ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-(4-acetyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-3-20-14(19)17-6-4-13(5-7-17)16-10-8-15(9-11-16)12(2)18/h13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQCGRMMRKYOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)
![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
